molecular formula C12H16O3 B2606032 (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol CAS No. 926210-40-4

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol

Cat. No.: B2606032
CAS No.: 926210-40-4
M. Wt: 208.257
InChI Key: ZGTGQBKWAUUKKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to meet the demand for research and commercial applications .

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways depend on the specific application and biological context .

Biological Activity

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol is a synthetic organic compound with potential pharmacological properties. Its unique structure, characterized by a benzofuran moiety, suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C12H16O3, with a molecular weight of 208.26 g/mol. The compound features an ethoxy group and a hydroxymethyl group attached to a benzofuran structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation but may include:

  • Antioxidant Activity : The compound may exhibit radical scavenging properties.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.
  • Antimicrobial Properties : There is evidence suggesting antibacterial and antifungal activities against various pathogens.

Biological Activity Data

Recent studies have explored the biological effects of compounds structurally similar to this compound. For instance:

Activity Type Tested Compounds Results
AntioxidantVarious benzofuran derivativesSignificant radical scavenging activity
AntibacterialBenzofuran derivativesMIC values ranging from 0.3 to 8.5 µM against E. coli and P. aeruginosa
Anti-inflammatoryRelated compoundsGreater activity than curcumin in specific assays

Case Studies

  • Antioxidant Potential : A study conducted on a series of benzofuran derivatives demonstrated that those with structural similarities to this compound exhibited significant antioxidant activity with EC50 values comparable to standard antioxidants like ascorbic acid .
  • Antimicrobial Activity : Another investigation assessed the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that several derivatives had MIC values significantly lower than those of standard antibiotics, suggesting potential as new antimicrobial agents .
  • Anti-inflammatory Effects : Research comparing the anti-inflammatory properties of various synthetic compounds found that some derivatives exhibited superior efficacy compared to traditional anti-inflammatory drugs like curcumin .

Properties

IUPAC Name

(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTGQBKWAUUKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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